3,5-DI-Tert-butyl-4-hydroxybenzylamine
Overview
Description
3,5-DI-Tert-butyl-4-hydroxybenzylamine is an organic compound known for its unique structural features and diverse applications. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with an amine group. This compound is of significant interest in various fields, including synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzylamine typically begins with commercially available 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde.
Reductive Amination: One common method involves the reductive amination of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reduction step. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3,5-DI-Tert-butyl-4-hydroxybenzylamine can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the hydroxyl group. Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3,5-DI-Tert-butyl-4-hydroxybenzylamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential antioxidant properties due to the presence of the hydroxyl group. It can scavenge free radicals, thereby protecting biological molecules from oxidative damage.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the materials science industry, this compound is used in the development of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 3,5-DI-Tert-butyl-4-hydroxybenzylamine exerts its effects is largely dependent on its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-DI-Tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzylamine.
2,6-DI-Tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
3,5-DI-Tert-butyl-4-hydroxybenzoic acid: Another compound with antioxidant properties.
Uniqueness
This compound stands out due to the presence of both hydroxyl and amine functional groups, which provide a unique combination of reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
4-(aminomethyl)-2,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHLKEYWJVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345003 | |
Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724-46-9 | |
Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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